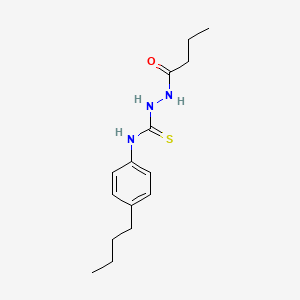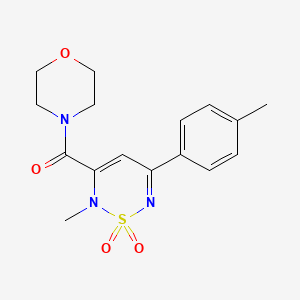
N-(sec-butyl)-3-chloro-4-methoxybenzamide
Descripción general
Descripción
N-(sec-butyl)-3-chloro-4-methoxybenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. It was first synthesized by researchers at the University of Nottingham in 2000 and has since been used extensively in scientific research.
Mecanismo De Acción
N-(sec-butyl)-3-chloro-4-methoxybenzamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. By blocking the activation of this receptor, N-(sec-butyl)-3-chloro-4-methoxybenzamide can reduce inflammation and other immune responses.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-chloro-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the migration of immune cells, and reducing the activation of microglia in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(sec-butyl)-3-chloro-4-methoxybenzamide in lab experiments is its selectivity for the CB2 receptor, which allows researchers to specifically target this receptor without affecting other cannabinoid receptors. However, one limitation of using N-(sec-butyl)-3-chloro-4-methoxybenzamide is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Direcciones Futuras
There are a number of future directions for research involving N-(sec-butyl)-3-chloro-4-methoxybenzamide, including the development of more potent CB2 receptor antagonists, the study of its effects on various disease models, and the investigation of its potential as a therapeutic agent for inflammatory and neuropathic disorders. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory effects and to identify any potential side effects or safety concerns.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-chloro-4-methoxybenzamide has been used in a variety of scientific research applications, including the study of the cannabinoid system and its role in various physiological processes. It has been shown to be effective in reducing inflammation, pain, and neuropathic damage in animal models.
Propiedades
IUPAC Name |
N-butan-2-yl-3-chloro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-8(2)14-12(15)9-5-6-11(16-3)10(13)7-9/h5-8H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVIXTNGQFYBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Butan-2-YL)-3-chloro-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4778428.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4778435.png)
![N-allyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4778440.png)
![5-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4778447.png)

![2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4778453.png)
![1-[2-(4-biphenylyloxy)ethyl]-1H-benzimidazole](/img/structure/B4778459.png)

![N-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4778470.png)

![3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-N-(4-methoxybenzyl)-1,2,4-oxadiazol-5-amine](/img/structure/B4778485.png)

![N-[4-(aminosulfonyl)phenyl]-4-butylcyclohexanecarboxamide](/img/structure/B4778496.png)
